molecular formula C12H16FN5O2S B2980560 N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine CAS No. 478032-15-4

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine

Cat. No.: B2980560
CAS No.: 478032-15-4
M. Wt: 313.35
InChI Key: ZMPYAJJCEKOLOI-UHFFFAOYSA-N
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Description

Multicomponent Reaction Strategies for 1,2,4-Triazole Core Assembly

Multicomponent reactions (MCRs) offer efficient pathways to assemble the 1,2,4-triazole core while incorporating diverse substituents in a single step. A notable approach involves the base-promoted condensation of 1,3-diones, β-nitrostyrenes, and hydrazones. For instance, sodium carbonate-mediated reactions between 4-hydroxycoumarin, trans-β-nitrostyrene, and aldehyde hydrazones yield triazole hybrids with a benzyl bridge. This method eliminates the need for transition metals, making it cost-effective and environmentally benign.

The reaction proceeds via initial formation of a nitrile imine intermediate from the hydrazone and β-nitrostyrene, followed by cycloaddition with the 1,3-dione. Substrate scope studies demonstrate compatibility with dimedone and 4-hydroxy-2-quinolone, suggesting adaptability for introducing electron-donating or withdrawing groups at the triazole’s C3 and C5 positions. Table 1 compares yields for different 1,3-diones under optimized conditions.

1,3-Dione Hydrazone Substituent Yield (%)
4-Hydroxycoumarin 4-Chlorophenyl 78
Dimedone 4-Methoxyphenyl 82
4-Hydroxy-2-quinolone 4-Fluorophenyl 75

Table 1 : Yield variation in multicomponent synthesis of 1,2,4-triazoles using different 1,3-diones.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYAJJCEKOLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep reaction process involving the sulfonation of a triazole ring followed by N,N-dimethylation. Generally, the synthesis begins with a 4-fluorophenylsulfonyl chloride reacting with a triazole derivative in the presence of a base, such as triethylamine, to form the core structure. Subsequently, the dimethylamino group is introduced through a substitution reaction using dimethylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is optimized to achieve high yields and purity. The process typically involves continuous flow synthesis, where reactants are introduced into a reactor under regulated temperature and pressure conditions, followed by isolation and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes:

  • Substitution Reactions: : It reacts with various nucleophiles or electrophiles to form substituted derivatives.

  • Oxidation: : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Can be reduced to remove sulfonyl groups or alter its oxidation state.

Common Reagents and Conditions

  • Nucleophiles: : Such as alkyl halides or amines.

  • Oxidizing Agents: : Like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is used extensively in:

  • Chemistry: : As a building block for the synthesis of complex molecules and pharmaceuticals.

  • Biology: : To study interactions with enzymes and receptors, providing insights into biochemical pathways.

  • Industry: : Utilized in the formulation of specialty chemicals and advanced materials due to its unique reactivity.

Mechanism of Action

This compound’s mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved typically include signal transduction or metabolic pathways where the compound plays a role in modulating biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Derivatives with Sulfonyl Substituents

(a) N-(3-(Dimethylamino)-1-(2-Thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
  • Key Differences : Replaces the 4-fluorophenylsulfonyl group with a thienylsulfonyl substituent.
  • Properties : Molecular formula C10H15N5O2S2 (MW 301.39), purity ≥98% .
(b) 5-Amino-N-(2,6-dichloro-3-methylphenyl)-1,2,4-triazole-3-sulfonamide
  • Structure : Features a triazole-sulfonamide linkage with dichlorophenyl and methyl groups.
  • Properties : Molecular formula C9H9Cl2N5O2S (MW 322.17), LogP 3.54, indicating moderate lipophilicity .
  • Comparison : The dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to the 4-fluorophenyl group, likely influencing solubility and target interactions.

Triazole Derivatives with Aromatic and Heterocyclic Substituents

(a) Epoxiconazole (1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole)
  • Application : Commercial triazole fungicide targeting ergosterol biosynthesis .
  • Comparison : The epoxy-propyl chain and chlorophenyl/fluorophenyl groups enhance antifungal activity. The target compound lacks this epoxy chain but shares fluorophenyl motifs, suggesting possible pesticidal utility.
(b) 1,2,4-Triazole-Tethered Indolinones (e.g., Compounds 11i–11l)
  • Structure: Triazole linked to indolinone via hydrazinecarbonyl bridges.
  • Properties : High melting points (>300°C) due to strong hydrogen bonding and aromatic stacking .
  • Contrast: The target compound’s dimethylamino and sulfonyl groups may reduce intermolecular interactions, leading to lower melting points.

Sulfonamide-Containing Agrochemicals

(a) Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
  • Application : Herbicide inhibiting acetolactate synthase .
  • Comparison : The triazolopyrimidine core differs from the target compound’s triazole structure, but both utilize sulfonamide groups for target binding. Fluorine substituents enhance metabolic stability in both cases.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP Key Substituents
Target Compound Not Provided Not Provided Not Available ~3.0* 4-Fluorophenylsulfonyl, dimethylamino
N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-... C10H15N5O2S2 301.39 Not Available ~2.8 Thienylsulfonyl, dimethylamino
5-Amino-N-(2,6-dichloro-3-methylphenyl)-... C9H9Cl2N5O2S 322.17 >250 3.54 Dichlorophenyl, sulfonamide
Epoxiconazole C17H13ClFN3O 329.76 136–141 3.2 Epoxypropyl, chlorophenyl/fluorophenyl

*Estimated based on similar sulfonamide/triazole compounds.

Research Implications and Gaps

  • Structural Insights: The 4-fluorophenylsulfonyl group in the target compound may enhance electron-deficient character, improving interaction with enzymatic targets compared to non-fluorinated analogs .
  • Data Limitations : Absence of explicit data on the target compound’s bioactivity, solubility, or stability limits direct comparisons. Further experimental or computational studies (e.g., DFT, as in ) are needed.

Biological Activity

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structural features, including a triazole ring and a sulfonamide moiety, which contribute to its biological efficacy.

Chemical Structure and Properties

  • Molecular Formula : C12H16FN5O2S
  • Molecular Weight : 305.35 g/mol
  • CAS Number : 478032-15-4
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (Lung)0.25Induction of apoptosis through caspase activation
Similar Triazole DerivativeMCF7 (Breast)0.49Cell cycle arrest via p53 pathway

The compound's ability to induce apoptosis has been linked to the activation of caspases and disruption of cell signaling pathways involved in tumor progression. For instance, it has been shown to inhibit the FAK/Paxillin pathway in highly metastatic tumor cells, which is critical for cell invasion and migration .

Antibacterial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antibacterial activity of triazole derivatives. The compound was tested against various bacterial strains using the agar disc-diffusion method:

Bacterial Strain Activity Observed
Staphylococcus aureusActive
Escherichia coliActive
Proteus mirabilisActive

These findings suggest that the compound may possess broad-spectrum antibacterial properties, potentially useful in treating infections caused by resistant bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It influences cell cycle regulators such as p53 and AMPK, leading to growth inhibition in cancer cells.
  • Inhibition of Cell Migration : By disrupting signaling pathways like FAK/Paxillin, it prevents metastasis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds within the triazole class:

  • A study published in Pharmaceutical Research demonstrated that triazole derivatives exhibit potent cytotoxicity against a range of cancer cell lines with IC50 values as low as 0.20 µM .
  • Another research article highlighted the synthesis of novel triazole compounds with significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. Example Data :

StrainMIC (μg/mL)Solubility (mg/mL)pH
S. aureus8–160.5 (DMSO)7.2
E. coli32–640.3 (DMSO)7.0

Advanced: What strategies minimize by-products during the sulfonation step?

Methodological Answer:
By-products (e.g., disulfonated derivatives) are reduced by:

  • Temperature Control : Maintain reaction at 0–5°C to slow sulfonyl chloride hydrolysis .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc .
  • Stoichiometry : Use 1.05–1.1 equivalents of sulfonyl chloride to avoid excess .
  • Workup : Quench unreacted sulfonyl chloride with ice-cold NaHCO₃ .

Q. Optimization Table :

ParameterOptimal RangeBy-Product Reduction (%)
Temperature0–5°C40–50
Equivalents1.05–1.130–35
QuenchingNaHCO₃ (5% w/v)20–25

Advanced: How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing sulfonyl group:

  • Activates Triazole Ring : Enhances electrophilicity at C-5, facilitating SNAr reactions with amines or thiols .
  • Stabilizes Intermediates : Resonance stabilization of transition states reduces activation energy (DFT calculations show ΔG‡ ~15–20 kcal/mol) .
  • Directs Regioselectivity : Reactions occur preferentially at the triazole C-5 position over the dimethylamino group .

Q. Experimental Validation :

ReactionSiteYield (%)
SNAr with PiperidineC-575
Alkylation with MeIN-Dimethyl<5

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : C18 column, mobile phase (acetonitrile/0.1% TFA), λ = 254 nm. LOD: 0.1 μg/mL .
  • LC-MS/MS : MRM transitions (396 → 245 for quantification). Linear range: 0.01–10 μg/mL .
  • Microscopy (Fluorescent Derivatives) : Label with dansyl chloride; detect at λexem = 340/510 nm .

Advanced: How can computational modeling predict metabolite formation?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism Prediction (e.g., StarDrop) : Identifies likely oxidation sites (e.g., dimethylamino groups) .
    • Molecular Docking : Predicts binding to enzymes like CYP3A4 (binding energy ≤ -8 kcal/mol) .
  • Validation : Compare with in vitro microsomal assays (e.g., rat liver microsomes, NADPH cofactor) .

Q. Predicted Metabolites :

MetaboliteStructurePredicted Activity
N-OxideDimethylamino → N-oxideReduced lipophilicity (logP ↓1.2)
DesmethylLoss of one methyl groupRetained bioactivity (MIC: 16 μg/mL)

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